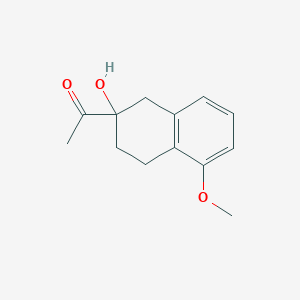
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s molecular formula is C12H16O3, and it is characterized by the presence of a hydroxy group, a methoxy group, and a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Hydroxylation: Introduction of the hydroxy group at the desired position using reagents such as hydrogen peroxide or other oxidizing agents.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene ring system using hydrogen gas and a metal catalyst.
Acylation: Introduction of the ethanone group through an acylation reaction using acetyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
1-(2-Hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one can be compared with similar compounds such as:
2-Hydroxy-5-methoxyacetophenone: Similar structure but lacks the tetrahydronaphthalene ring.
2-Hydroxy-4-methoxyacetophenone: Similar structure but with a different position of the methoxy group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar structure but with a chloro group and a different ring system.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77312-59-5 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methoxy-3,4-dihydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H16O3/c1-9(14)13(15)7-6-11-10(8-13)4-3-5-12(11)16-2/h3-5,15H,6-8H2,1-2H3 |
InChI Key |
WGTZMBPREOVAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC2=C(C1)C=CC=C2OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















